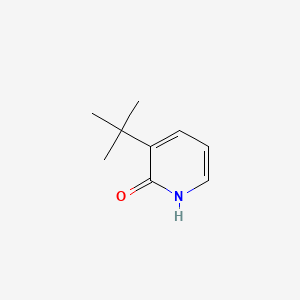

3-(tert-Butyl)pyridin-2-ol

Beschreibung

3-(tert-Butyl)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position and a bulky tert-butyl substituent at the 3-position. The tert-butyl group (C(CH₃)₃) is a strongly electron-donating, hydrophobic substituent that imparts steric hindrance and enhances lipophilicity. These properties influence the compound’s solubility, stability, and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Eigenschaften

CAS-Nummer |

125641-60-3 |

|---|---|

Molekularformel |

C9H13NO |

Molekulargewicht |

151.209 |

IUPAC-Name |

3-tert-butyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-10-8(7)11/h4-6H,1-3H3,(H,10,11) |

InChI-Schlüssel |

HAEHMLXFPSRKAK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CNC1=O |

Synonyme |

3-tert-butylpyridin-2(1H)-one |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The tert-butyl group significantly alters physical properties compared to other substituents. Key comparisons include:

Table 1: Physicochemical Properties of Pyridin-2-ol Derivatives

Key Observations :

- Lipophilicity : The tert-butyl group in 3-(tert-Butyl)pyridin-2-ol increases log P compared to polar analogues like 2-(2-Hydroxyethoxy)pyridin-3-ol .

- Solubility: Electron-withdrawing groups (e.g., -NO₂, -CF₃ in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol) reduce aqueous solubility, while hydroxyethoxy groups enhance it .

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Substituents

- tert-Butyl (Electron-Donating): Stabilizes the pyridine ring via inductive effects, lowering electrophilicity at the 2-OH group. This contrasts with electron-withdrawing substituents (e.g., -NO₂ in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol), which increase ring electrophilicity and acidity of the hydroxyl group .

- Trimethylsilyl Ethynyl : The ethynyl group introduces conjugation, altering π-electron distribution, while the silyl moiety provides steric protection .

Steric Hindrance

The tert-butyl group creates significant steric bulk, limiting accessibility to the 2-OH group for reactions (e.g., coordination with metal ions). In contrast, smaller substituents like -NH₂ (e.g., 2-aminopyridin-3-ol, CAS 16867-03-1) enable easier functionalization .

Reactivity and Functionalization Potential

Table 2: Reactivity Trends in Substitution Reactions

Key Observations :

- The tert-butyl group in 3-(tert-Butyl)pyridin-2-ol directs electrophilic substitution to the less hindered 4-, 5-, or 6-positions, unlike nitro or bromo derivatives, which activate specific sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.